2-Cyano-5-(2,5-dimethylphenyl)phenol
Description
2-Cyano-5-(2,5-dimethylphenyl)phenol is a phenolic compound featuring a cyano group (-CN) at the 2-position of the phenol ring and a 2,5-dimethylphenyl substituent at the 5-position. The cyano group acts as a strong electron-withdrawing moiety, while the 2,5-dimethylphenyl group contributes to lipophilicity and steric bulk, which may influence binding affinity to biological targets such as photosystem II (PSII) .
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-3-4-11(2)14(7-10)12-5-6-13(9-16)15(17)8-12/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVUTVNRNSABNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684652 | |
| Record name | 3-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-92-5 | |
| Record name | 3-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(2,5-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The process typically involves the use of environmentally benign organoboron reagents and efficient palladium catalysts .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(2,5-dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
2-Cyano-5-(2,5-dimethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2,5-dimethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The activity and physicochemical properties of 2-Cyano-5-(2,5-dimethylphenyl)phenol can be contextualized by comparing it to analogs from the hydroxynaphthalene-carboxamide family and other phenolic derivatives. Below is a detailed analysis based on structural and functional similarities:
Substituent Position and Electronic Effects
- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide: This compound, studied for its PET-inhibiting activity in spinach chloroplasts, shares the 2,5-dimethylphenyl substituent with the target compound. However, it differs in its core structure (naphthalene-carboxamide vs. phenol-cyano) and substituent placement. Its IC50 value of ~10 µM highlights the importance of the 2,5-dimethylphenyl group in enhancing lipophilicity and PSII binding .
- N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide: With an IC50 of ~10 µM, this compound demonstrates that electron-withdrawing substituents (e.g., fluorine) at meta positions enhance PET inhibition. Comparatively, the target compound’s cyano group may mimic this electron-withdrawing effect but lacks the steric constraints of fluorine .
Lipophilicity and Steric Considerations
- Lipophilicity: The 2,5-dimethylphenyl group in both the target compound and N-(2,5-dimethylphenyl)-carboxamide analogs increases logP values, favoring membrane penetration and interaction with hydrophobic PSII domains.
Steric Bulk :
The ortho-methyl groups in the 2,5-dimethylphenyl substituent create steric hindrance, which may limit binding to the QB site in PSII. This effect is observed in analogs where para-substituted derivatives (e.g., 3,5-dimethylphenyl) show slightly reduced activity compared to ortho-substituted ones .
Activity Trends in Phenolic vs. Naphthalene-Carboxamide Cores
- However, the phenol’s hydroxyl group offers additional H-bonding or proton donation capabilities, which may compensate for this deficit.
- Naphthalene-Carboxamide Core: The naphthalene ring in analogs like N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide provides a larger planar surface for binding, contributing to their high PET-inhibiting activity. The carboxamide group further stabilizes binding via interactions with amino acid residues in the D1 protein .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents | IC50 (PET Inhibition) | Key Properties |
|---|---|---|---|---|
| This compound | Phenol | 2-CN, 5-(2,5-dimethylphenyl) | Not reported | High electron withdrawal, moderate lipophilicity |
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | Naphthalene-carboxamide | 2,5-dimethylphenyl | ~10 µM | High lipophilicity, H-bond donor/acceptor |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Naphthalene-carboxamide | 3,5-diF | ~10 µM | Strong electron withdrawal, low steric hindrance |
Research Implications and Gaps
While structural analogs like N-(2,5-dimethylphenyl)-carboxamides provide a benchmark for PET-inhibiting activity, the unique electronic profile of this compound warrants further empirical study. Key unresolved questions include:
- How does the cyano group’s electron-withdrawing nature affect redox interactions in PSII?
- Does the phenolic core’s smaller aromatic system limit binding stability compared to naphthalene derivatives?
Experimental validation of IC50 values and molecular docking studies are critical to resolve these uncertainties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
